
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine is a chemical compound with a unique structure that includes a bromomethyl group attached to a pyridine ring, which is further substituted with two cyclopropyl groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the bromomethyl group. The cyclopropyl groups are then added through cyclopropanation reactions. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Cyclopropanation: The cyclopropyl groups can be involved in ring-opening reactions under certain conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can lead to the formation of various substituted pyridine derivatives .
Applications De Recherche Scientifique
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting their function. The cyclopropyl groups may influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bromomethyl-substituted pyridines and cyclopropyl-substituted pyridines. Examples include:
- 3-(Bromomethyl)-5-methylpyridine
- 4-(Bromomethyl)-2,6-dicyclopropylpyridine
- 2-(Bromomethyl)-4,6-dicyclopropylpyridine .
Uniqueness
3-(Bromomethyl)-4,6-dicyclopropyl-2-methylpyridine is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16BrN |
|---|---|
Poids moléculaire |
266.18 g/mol |
Nom IUPAC |
3-(bromomethyl)-4,6-dicyclopropyl-2-methylpyridine |
InChI |
InChI=1S/C13H16BrN/c1-8-12(7-14)11(9-2-3-9)6-13(15-8)10-4-5-10/h6,9-10H,2-5,7H2,1H3 |
Clé InChI |
AGWYGMHRNLJTDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=N1)C2CC2)C3CC3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



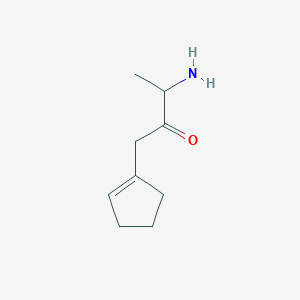
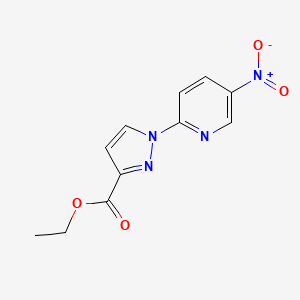
![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)
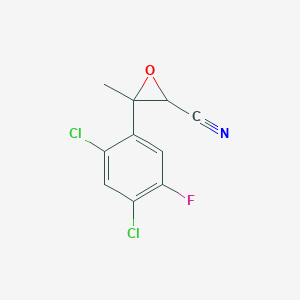
![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)
![[2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B13192304.png)
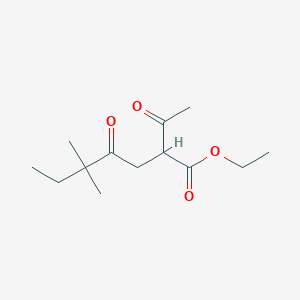
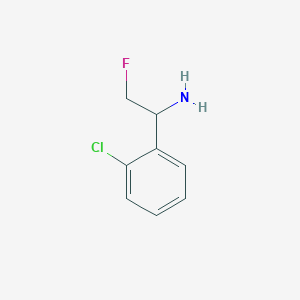
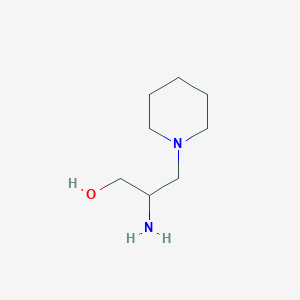

![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)
